molecular formula C27H32N2O4 B11417234 (2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one

(2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one

Cat. No.: B11417234
M. Wt: 448.6 g/mol
InChI Key: RBEYGDNZDJTZAR-ZRDIBKRKSA-N
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Description

(2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Introduction of the piperidine moiety: This step involves the reaction of the indole derivative with a piperidine-containing reagent.

    Formation of the enone system: This is typically done through aldol condensation, where the appropriate aldehyde and ketone react under basic conditions to form the enone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated derivatives.

Scientific Research Applications

(2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of (2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-1-(3,4-dimethoxyphenyl)-3-{1-[2-hydroxy-3-(piperidin-1-yl)propyl]-1H-indol-3-yl}prop-2-en-1-one is unique due to its combination of an indole ring, a piperidine moiety, and an enone system. This combination of functional groups provides a unique set of chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-[1-(2-hydroxy-3-piperidin-1-ylpropyl)indol-3-yl]prop-2-en-1-one

InChI

InChI=1S/C27H32N2O4/c1-32-26-13-11-20(16-27(26)33-2)25(31)12-10-21-17-29(24-9-5-4-8-23(21)24)19-22(30)18-28-14-6-3-7-15-28/h4-5,8-13,16-17,22,30H,3,6-7,14-15,18-19H2,1-2H3/b12-10+

InChI Key

RBEYGDNZDJTZAR-ZRDIBKRKSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CN(C3=CC=CC=C32)CC(CN4CCCCC4)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CN(C3=CC=CC=C32)CC(CN4CCCCC4)O)OC

Origin of Product

United States

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